

The Pharmacokinetics and Metabolism of Enrofloxacin in Canines: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antimicrobial agent widely used in veterinary medicine to treat a variety of bacterial infections in dogs. Its efficacy is intrinsically linked to its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted by the canine body. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of enrofloxacin in canines, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows.

Pharmacokinetics of Enrofloxacin in Canines

The pharmacokinetic properties of enrofloxacin in dogs are characterized by its rapid absorption and wide distribution throughout the body. Following administration, enrofloxacin is metabolized into its primary active metabolite, ciprofloxacin, which also exhibits antimicrobial activity.[1][2]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of enrofloxacin and its metabolite, ciprofloxacin, in canines after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Enrofloxacin in Canines (5 mg/kg Dose)



Parameter	Intravenous Administration (Mean ± SD)	Oral Administration (Mean ± SD)
Cmax (μg/mL)	-	1.5 - 2.0
Tmax (h)	-	1.0 - 2.5[3]
AUC (μg·h/mL)	7.0 - 8.5	8.0 - 10.0
t½ (h)	2.4 ± 0.2[4]	3.4 - 4.9[3]
Vd (L/kg)	7.0 ± 0.5[1]	-
CI (mL/min/kg)	27.1 ± 3.5[4]	-
Bioavailability (%)	-	~80%

Table 2: Pharmacokinetic Parameters of Ciprofloxacin (as a metabolite) in Canines (following a 5 mg/kg Enrofloxacin Dose)

Parameter	Intravenous Administration (Mean ± SD)	Oral Administration (Mean ± SD)
Cmax (μg/mL)	0.2 ± 0.05[4]	0.3 ± 0.08[4]
Tmax (h)	2.2 ± 0.4[1]	3.6 - 4.0[4]

Table 3: Tissue and Fluid Distribution of Enrofloxacin in Canines (μ g/g or μ g/mL) 2-4 hours Post-Administration



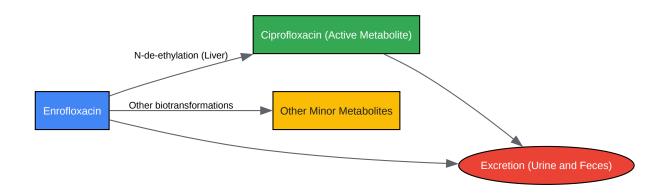
Tissue/Fluid	Concentration (Mean ± SD)	Reference
Plasma	0.33 ± 0.14	[5]
Alveolar Macrophages	3.34 ± 2.4	[5]
Epithelial Lining Fluid	4.79 ± 5.0	[5]
Bone (Cortical)	0.15 - 0.29	[6]
Liver	3.02	[7]
Spleen	1.45	[7]
Kidney	4.5 - 5.5	_
Urine	>10.0	
Prostate	23.5	[8]
Cerebral Cortex	5.7	[8]
Cerebrospinal Fluid	5.3	[8]

Metabolism of Enrofloxacin

The primary metabolic pathway for enrofloxacin in dogs is N-de-ethylation to form ciprofloxacin. [2] This biotransformation is significant, with approximately 40% of the administered enrofloxacin being converted to ciprofloxacin after both intravenous and oral administration.[2] This metabolic conversion contributes to the overall antibacterial efficacy of enrofloxacin treatment.

Metabolic Pathway of Enrofloxacin





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Caption: Metabolic pathway of enrofloxacin to ciprofloxacin in canines.

Experimental Protocols

The following sections detail standardized methodologies for conducting pharmacokinetic studies of enrofloxacin in canines.

Animal Model and Dosing

- Subjects: Clinically healthy adult dogs (e.g., Beagles) of a specified sex and weight range are typically used.[9] Animals are acclimatized to the study environment before the experiment.
- Housing: Dogs are individually housed in cages that allow for the separate collection of urine and feces.
- Dosing:
 - Intravenous (IV) Administration: A single dose of enrofloxacin (e.g., 5 mg/kg body weight)
 is administered via a cephalic vein.[1]
 - Oral (PO) Administration: A single dose of enrofloxacin (e.g., 5 mg/kg body weight) is administered as a tablet.[9]
- Washout Period: In cross-over study designs, a washout period of at least 21 days is maintained between treatments.



Sample Collection

- Blood Sampling: Blood samples (approximately 2-3 mL) are collected from a jugular or cephalic vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[10]
- Plasma Preparation: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes) to separate the plasma, which is then stored at -20°C or lower until analysis.
- Urine and Feces Collection: Total urine and feces are collected at specified intervals (e.g., 0-24, 24-48, and 48-72 hours) post-dosing to determine the extent of excretion.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase high-performance liquid chromatography (HPLC) method with fluorescence detection is commonly employed for the simultaneous quantification of enrofloxacin and ciprofloxacin in canine plasma.[1]

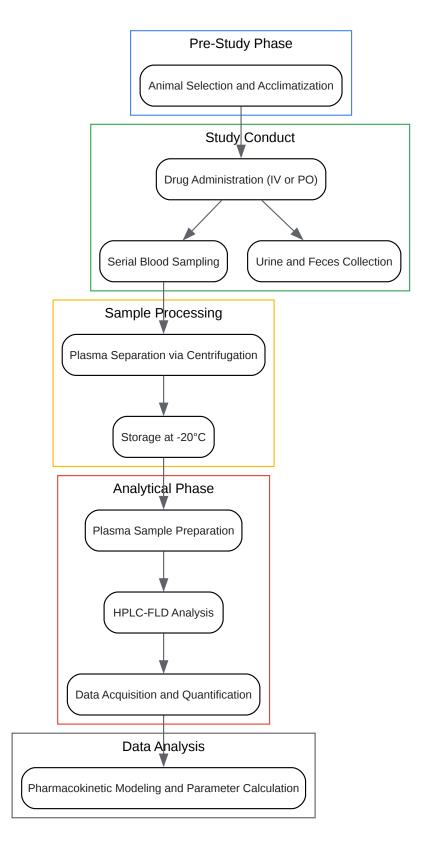
- Sample Preparation (Plasma):
 - Thaw plasma samples at room temperature.
 - To 0.5 mL of plasma, add an internal standard (e.g., ofloxacin).
 - Precipitate plasma proteins by adding a precipitating agent (e.g., acetonitrile or perchloric acid).
 - Vortex the mixture and then centrifuge (e.g., at 10,000 x g for 10 minutes).
 - Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase and inject a specific volume (e.g., 20 μL) into the HPLC system.
- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).



- Mobile Phase: A mixture of an acidic buffer (e.g., 0.05 M phosphoric acid, pH adjusted to
 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 85:15 v/v).
- Flow Rate: 1.0 mL/min.
- Fluorescence Detector: Excitation wavelength set at approximately 280 nm and emission wavelength at approximately 450 nm.
- Quantification: The concentrations of enrofloxacin and ciprofloxacin are determined by comparing their peak areas to those of the standards from a calibration curve.

Experimental Workflow Diagram





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Caption: A typical experimental workflow for a canine pharmacokinetic study.



Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of enrofloxacin in canines. The data presented in the tables, the detailed experimental protocols, and the visual diagrams of the metabolic pathway and experimental workflow offer valuable resources for researchers, scientists, and drug development professionals. A thorough understanding of these principles is essential for the effective and safe use of enrofloxacin in veterinary medicine and for the development of new antimicrobial therapies.

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